Acetamide, N-(4-bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro-
Overview
Description
Acetamide, N-(4-bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro-: is a specialized organic compound characterized by its unique molecular structure. This compound is part of the acetamide family, which consists of amides derived from acetic acid. The presence of bromine and trifluoromethyl groups in its structure makes it particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro- typically involves multiple steps, starting with the reaction of 4-bromo-1,1-dimethyl-3-oxobutyl bromide with trifluoroacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry techniques may be employed to ensure consistent product quality and yield. The process involves careful monitoring of temperature, pressure, and reaction time to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The trifluoromethyl group can be reduced to a trifluoromethane.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Bromate ions (BrO3-)
Reduction: : Trifluoromethane (CHF3)
Substitution: : Various substituted acetamides depending on the nucleophile used
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition.
Medicine: : Studied for its pharmacological properties, such as its potential use in drug development.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Acetamide, N-(4-bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro- exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can influence the compound's binding affinity to enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Acetamide, N-(4-bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro-: is unique due to its combination of bromine and trifluoromethyl groups. Similar compounds include:
Acetamide, N-(4-bromophenyl)
Acetamide, N-(4-bromo-1,1-dimethyl-3-oxobutyl)
Acetamide, N-(2,2,2-trifluoroethyl)
These compounds differ in their functional groups and molecular structures, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
N-(5-bromo-2-methyl-4-oxopentan-2-yl)-2,2,2-trifluoroacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF3NO2/c1-7(2,3-5(14)4-9)13-6(15)8(10,11)12/h3-4H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBMYRMAWMVMEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)CBr)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185225 | |
Record name | N-(4-Bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534620-39-8 | |
Record name | N-(4-Bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=534620-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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